

# Technical Guide: Physicochemical Properties of 2-undecylpentadecan-1-ol

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## Compound of Interest

Compound Name: 1-Pentadecanol, 2-undecyl-

Cat. No.: B15438225

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This document provides the core physicochemical data for the compound **1-Pentadecanol, 2-undecyl-**, also known by its IUPAC name, 2-undecylpentadecan-1-ol. The information is based on computational data available in public chemical databases.

## Core Chemical Data

The fundamental identifiers and properties of 2-undecylpentadecan-1-ol are summarized below. This compound is a saturated fatty alcohol characterized by a 15-carbon primary alcohol chain (pentadecanol) with an 11-carbon alkyl group (undecyl) substituted at the second position.

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>54</sub> O	<a href="#">[1]</a>
Molecular Weight	382.7 g/mol	<a href="#">[1]</a>
IUPAC Name	2-undecylpentadecan-1-ol	<a href="#">[1]</a>
CAS Registry Number	79864-02-1	<a href="#">[1]</a>

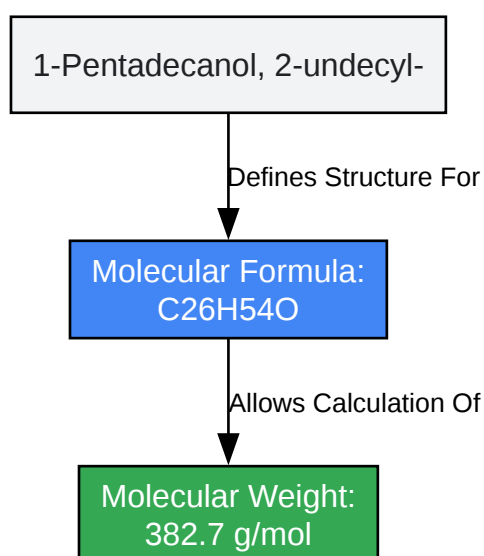
## Experimental Protocols

This section is not applicable. The data presented in this document are computationally derived properties obtained from publicly accessible chemical databases and do not originate from new

experimental work.

## Logical Data Relationship

The relationship between the chemical name, its derived molecular formula, and the resulting molecular weight is a foundational concept in chemistry. The IUPAC name defines the precise structure, from which the exact number of each type of atom can be determined to establish the molecular formula. The molecular weight is then calculated from this formula using the standard atomic weights of the constituent elements.



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Caption: Derivation of molecular properties from the chemical name.

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## References

- 1. 1-Pentadecanol, 2-undecyl- | C26H54O | CID 9864785 - PubChem [pubchem.ncbi.nlm.nih.gov]

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